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molecular formula C9H13NO3S B8510585 2-(2-Methoxyethyl)benzenesulfonamide

2-(2-Methoxyethyl)benzenesulfonamide

Cat. No. B8510585
M. Wt: 215.27 g/mol
InChI Key: GRNBESYCUANFCS-UHFFFAOYSA-N
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Patent
US04699650

Procedure details

A solution of the crude ether from Example 2 (35.0 g) and 80 ml trifluoroacetic acid was stirred at room temperature for 16 hours. The trifluoroacetic acid was removed in vacuo and methylene chloride added to the residue. The organic phase was washed twice with cold saturated sodium bicarbonate, once with water and dried (Na2SO4). Concentration gave a viscous brown oil which was triturated with hexane. The resulting sticky solid was recrystallized from chloroform/hexane (1:1) to provide 11.0 g of pure 2-(2-methoxyethyl)benzenesulfonamide as a white solid; m.p. 79-81.
Name
ether
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14]C(C)(C)C)(=[O:13])=[O:12]>FC(F)(F)C(O)=O>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12]

Inputs

Step One
Name
ether
Quantity
35 g
Type
reactant
Smiles
COCCC1=C(C=CC=C1)S(=O)(=O)NC(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed in vacuo and methylene chloride
ADDITION
Type
ADDITION
Details
added to the residue
WASH
Type
WASH
Details
The organic phase was washed twice with cold saturated sodium bicarbonate, once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave a viscous brown oil which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane
CUSTOM
Type
CUSTOM
Details
The resulting sticky solid was recrystallized from chloroform/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COCCC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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